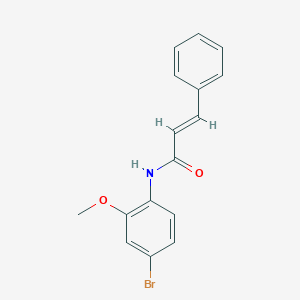![molecular formula C15H11Cl3N2O2 B5759008 [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate](/img/structure/B5759008.png)
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of amino and chlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate typically involves the condensation of 4-chlorobenzaldehyde with 2,4-dichlorobenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated derivatives.
Reduction: Formation of amino derivatives and reduced chlorophenyl compounds.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate can be compared with similar compounds, such as:
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-chlorobenzoate: Similar structure but with one less chlorine atom on the benzoate ring.
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] cyclohexanecarboxylate: Contains a cyclohexane ring instead of a benzoate ring.
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(3-methylphenoxy)acetate: Features a methylphenoxy group instead of a dichlorobenzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-10-3-1-9(2-4-10)7-14(19)20-22-15(21)12-6-5-11(17)8-13(12)18/h1-6,8H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJYSIIBXHMEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
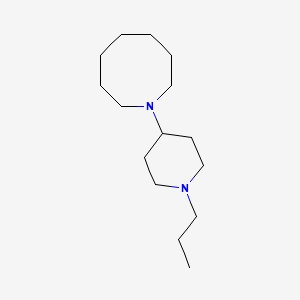
![ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate](/img/structure/B5758942.png)
![N'-[(E)-(4-fluorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)
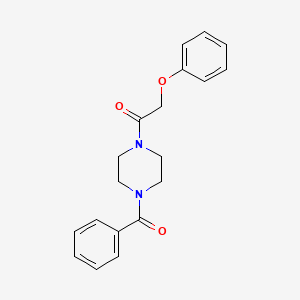
![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)
![1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5758973.png)
![(11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B5758986.png)
![4-({[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B5758999.png)
![1-[(2,5-difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5759004.png)
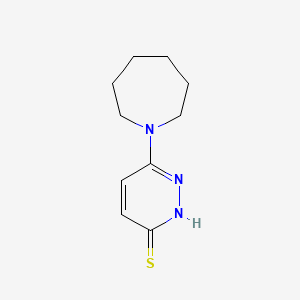
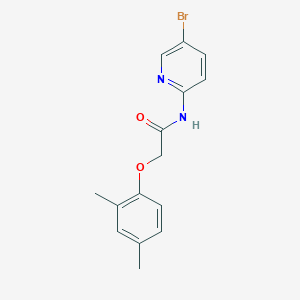
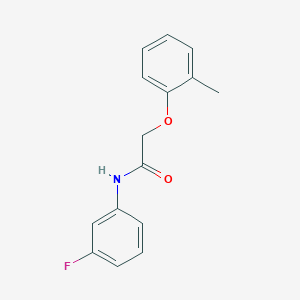
![1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B5759044.png)
